

Application Notes and Protocols for 5-Undecanol Reactions

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Compound of Interest

Compound Name: 5-Undecanol

Cat. No.: B1582354

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for key chemical transformations of **5-Undecanol**, a secondary fatty alcohol. The information is intended to guide researchers in the synthesis of derivatives of **5-Undecanol** for various applications, including as intermediates in drug development and as specialty chemicals.

Physicochemical Properties of 5-Undecanol

A summary of the key physicochemical properties of **5-Undecanol** is provided in the table below.

Property	Value
Molecular Formula	C ₁₁ H ₂₄ O
Molecular Weight	172.31 g/mol
Appearance	Colorless liquid
Boiling Point	228-230 °C at 760 mmHg
Solubility	Insoluble in water; Soluble in organic solvents like ethanol and ether
CAS Number	37493-70-2[1]

Application Note 1: Oxidation of 5-Undecanol to 5-Undecanone

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. 5-Undecanone, the resulting ketone from the oxidation of **5-Undecanol**, can serve as a valuable intermediate. Pyridinium chlorochromate (PCC) is a mild and selective oxidizing agent suitable for this conversion.^{[2][3][4][5]}

Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)

Materials:

- **5-Undecanol**
- Pyridinium chlorochromate (PCC)
- Anhydrous dichloromethane (CH_2Cl_2)
- Celite® or silica gel
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO_4)
- Magnetic stirrer and hotplate
- Round-bottom flask
- Separatory funnel
- Rotary evaporator
- Apparatus for column chromatography

Procedure:

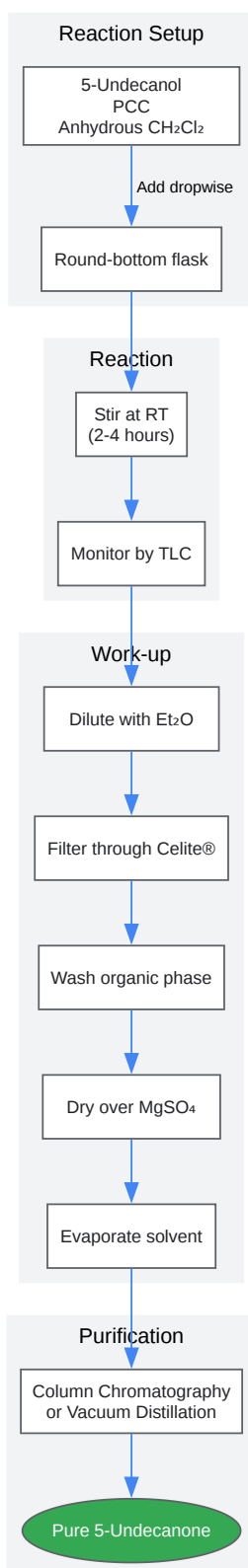
- In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, suspend PCC (1.5 equivalents) in anhydrous dichloromethane (CH_2Cl_2).
- To this suspension, add a solution of **5-Undecanol** (1.0 equivalent) in anhydrous CH_2Cl_2 dropwise over 15-20 minutes.
- Stir the reaction mixture vigorously at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with diethyl ether.
- Pass the mixture through a short pad of Celite® or silica gel to remove the chromium byproducts. Wash the pad with additional diethyl ether.
- Combine the organic filtrates and wash sequentially with 5% aqueous NaOH, 5% aqueous HCl, saturated aqueous NaHCO_3 , and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent using a rotary evaporator.
- The crude 5-undecanone can be purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data (Representative):

Reactant	Molar Eq.	Catalyst/ Reagent	Solvent	Reaction Time	Temperature	Yield (%)
5-Undecanol	1.0	PCC (1.5 eq.)	CH_2Cl_2	2-4 h	Room Temp.	~85-95

Note: Yield is an estimated value for a typical PCC oxidation of a secondary alcohol and may vary.

Oxidation Reaction Workflow



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Caption: Workflow for the oxidation of **5-Undecanol** to 5-Undecanone.

Application Note 2: Esterification of 5-Undecanol

Esterification is a key reaction for modifying the properties of alcohols. The reaction of **5-Undecanol** with an acyl chloride in the presence of a base like pyridine is an efficient method for ester synthesis.^[6] This method is often preferred over Fischer esterification for secondary alcohols due to milder reaction conditions and higher yields.^[6]

Experimental Protocol: Esterification with Acetyl Chloride and Pyridine

Materials:

- **5-Undecanol**
- Acetyl chloride
- Anhydrous pyridine
- Anhydrous diethyl ether or dichloromethane
- 5% aqueous HCl
- Saturated aqueous NaHCO₃
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Magnetic stirrer
- Round-bottom flask
- Separatory funnel
- Rotary evaporator

Procedure:

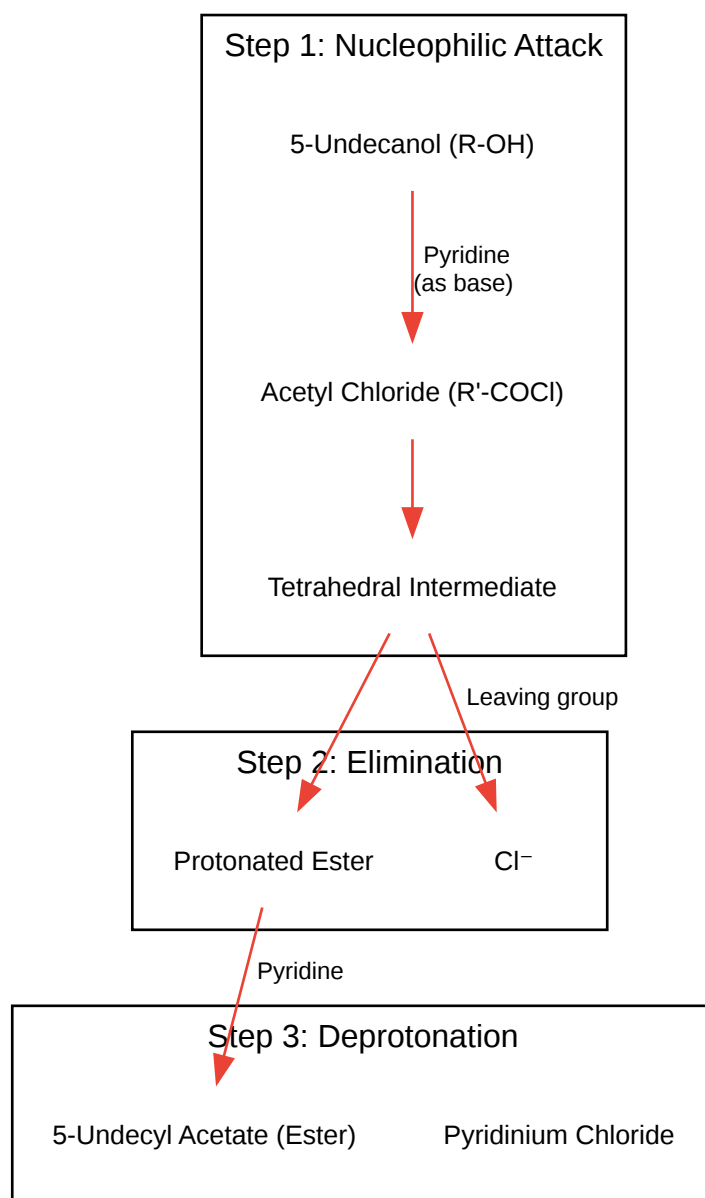
- In a dry round-bottom flask under an inert atmosphere, dissolve **5-Undecanol** (1.0 equivalent) in anhydrous diethyl ether and add pyridine (1.2 equivalents).
- Cool the mixture to 0 °C in an ice bath.
- Slowly add acetyl chloride (1.1 equivalents) to the stirred solution. A white precipitate of pyridinium hydrochloride will form.
- Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.
- After completion, dilute the reaction mixture with diethyl ether.
- Transfer the mixture to a separatory funnel and wash sequentially with 5% aqueous HCl (to remove excess pyridine), water, saturated aqueous NaHCO₃, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.
- The product, 5-undecyl acetate, can be purified by vacuum distillation.

Quantitative Data (Representative):

Reactant	Molar Eq.	Reagents	Solvent	Reaction Time	Temperature	Yield (%)
5-Undecanol	1.0	Acetyl Chloride (1.1 eq.), Pyridine (1.2 eq.)	Diethyl Ether	1-3 h	0 °C to RT	>90

Note: Yield is an estimated value for a typical esterification of a secondary alcohol with an acyl chloride and may vary.

Esterification Signaling Pathway (Mechanism)



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Caption: Mechanism of esterification of **5-Undecanol** with acetyl chloride.

Application Note 3: Dehydration of 5-Undecanol to Undecene Isomers

The acid-catalyzed dehydration of secondary alcohols typically proceeds through an E1 mechanism to yield a mixture of alkene isomers.[7][8] Heating **5-Undecanol** with a strong acid

catalyst like sulfuric or phosphoric acid will likely produce a mixture of cis- and trans-4-undecene and cis- and trans-5-undecene.[9]

Experimental Protocol: Acid-Catalyzed Dehydration

Materials:

- **5-Undecanol**
- Concentrated sulfuric acid (H_2SO_4) or phosphoric acid (H_3PO_4)
- Distillation apparatus
- Separatory funnel
- 10% aqueous sodium carbonate (Na_2CO_3)
- Anhydrous calcium chloride (CaCl_2) or sodium sulfate (Na_2SO_4)

Procedure:

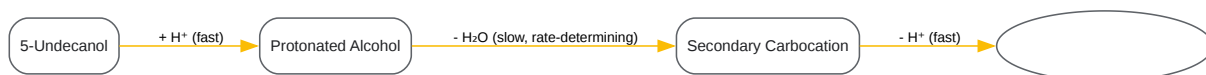
- Place **5-Undecanol** (1.0 equivalent) in a round-bottom flask suitable for distillation.
- Carefully add a catalytic amount of concentrated sulfuric acid or phosphoric acid (approximately 10-20% by volume of the alcohol).
- Heat the mixture gently. The alkene products will distill as they are formed. The distillation temperature should be monitored.
- Collect the distillate in a flask cooled in an ice bath.
- Transfer the distillate to a separatory funnel and wash with water, followed by 10% aqueous sodium carbonate solution to neutralize any remaining acid, and then again with water.
- Dry the organic layer over anhydrous CaCl_2 or Na_2SO_4 .
- The resulting mixture of undecene isomers can be further purified by fractional distillation if separation of isomers is desired.

Quantitative Data (Representative):

Reactant	Molar Eq.	Catalyst	Reaction Time	Temperature	Product Distribution
5-Undecanol	1.0	Conc. H ₂ SO ₄	Varies	100-140 °C	Mixture of undecene isomers

Note: The exact product distribution will depend on the reaction conditions and the relative stability of the resulting alkenes (Zaitsev's rule).

Dehydration Logical Relationship (E1 Mechanism)



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Caption: E1 mechanism for the dehydration of **5-Undecanol**.

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